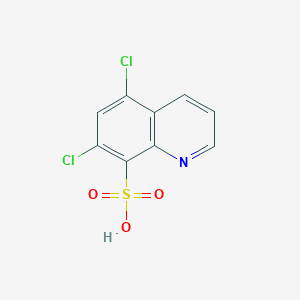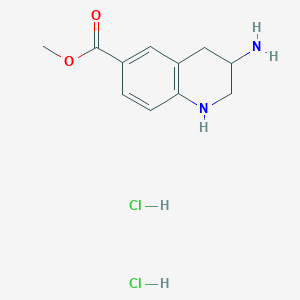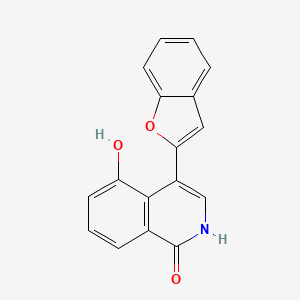![molecular formula C17H17NO3 B11843019 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline CAS No. 139595-17-8](/img/structure/B11843019.png)
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline is a naturally occurring compound isolated from the leaves of Melicope moluccana T.G. Hartley . This compound belongs to the class of furoquinoline alkaloids, which are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves several steps. The dried and powdered leaves of Melicope moluccana are extracted with methanol. The residue is partitioned with n-hexane, and the methanol extract is adjusted to pH 3–4 with 3% sulfuric acid and partitioned with ethyl acetate to separate the non-alkaloid compound. Acid extracts are basified with ammonia solution (pH 8–9) and partitioned with ethyl acetate to give the crude alkaloid . The crude alkaloid is then fractionated by column chromatography on silica gel eluted with mixtures of n-hexane-ethyl acetate (9:1 to 1:1) to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its natural occurrence and extraction from plant sources. the extraction and purification processes used in laboratory settings can be scaled up for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as selenium dioxide (SeO2) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: Substitution reactions often involve the use of alkylating agents and bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with selenium dioxide can yield aldehyde derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating cellular pathways involved in oxidative stress, inflammation, and cell proliferation . Its cytotoxic activity is attributed to its ability to induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-((3-methylbut-2-en-1-yl)oxy)quinolin-2(1H)-one: Another compound isolated from Melicope moluccana with similar biological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxy and furoquinoline moieties, which contribute to its diverse biological activities .
Eigenschaften
CAS-Nummer |
139595-17-8 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
7-methoxy-4-(3-methylbut-2-enoxy)furo[2,3-b]quinoline |
InChI |
InChI=1S/C17H17NO3/c1-11(2)6-8-20-16-13-5-4-12(19-3)10-15(13)18-17-14(16)7-9-21-17/h4-7,9-10H,8H2,1-3H3 |
InChI-Schlüssel |
FPCPGTUSQYPZJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=C2C=COC2=NC3=C1C=CC(=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,5S)-2-(Hydroxymethyl)-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-3-ol](/img/structure/B11842941.png)
![[2-(5-Ethylthiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11842952.png)
![7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11842959.png)


![(3S)-N-(2-Methylpropyl)-N-[(naphthalen-1-yl)methyl]pyrrolidin-3-amine](/img/structure/B11842976.png)



![3,3,7-Trimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinolin-11(7h)-one](/img/structure/B11842996.png)
![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)


![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
